

Physical and chemical properties of 3-amino-4-bromoisoaxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromoisoaxol-3-amine*

Cat. No.: *B1380247*

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Amino-4-bromoisoaxazole

Abstract

This technical guide provides a comprehensive examination of 3-amino-4-bromoisoaxazole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized building block, its unique arrangement of an amino group and a bromine atom on the isoaxazole core presents a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. This document details the compound's fundamental physicochemical and spectroscopic properties, explores established synthetic routes and inherent reactivity, discusses its applications in drug discovery, and outlines critical safety and handling protocols. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals, synthesizing technical data with practical, field-proven insights.

Introduction: The Isoaxazole Scaffold in Modern Chemistry

The isoaxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. It is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antipsychotic Risperidone.^[1] The isoaxazole moiety's metabolic stability,

ability to engage in hydrogen bonding, and dipolar nature contribute to its favorable pharmacokinetic and pharmacodynamic profiles.

3-Amino-4-bromoisoaxazole emerges as a particularly valuable derivative. The presence of a nucleophilic amino group at the 3-position and an electrophilic bromine atom at the 4-position provides orthogonal handles for subsequent chemical modifications. This dual functionality allows for regioselective reactions, making it an ideal intermediate for constructing diverse compound libraries and serving as a key precursor for antibacterial sulfonamide compounds.[\[2\]](#) This guide aims to consolidate the known properties and scientific context of this important molecule.

Physicochemical and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The properties of 3-amino-4-bromoisoaxazole are summarized below.

Caption: 2D Structure of 3-amino-4-bromoisoaxazole.

Table 1: Core Identifiers and Properties

Property	Value	Source
IUPAC Name	4-bromo-1,2-oxazol-3-amine	[3]
Molecular Formula	C ₃ H ₃ BrN ₂ O	[3]
Molecular Weight	162.97 g/mol	[3]
Canonical SMILES	C1=C(C(=NO1)N)Br	[3]
InChIKey	UHQGCMMJSSSNMX- UHFFFAOYSA-N	[3]
Physical Form	Solid (predicted)	

| Melting Point | Data not available. The related 3-amino-4-bromo-5-methylisoaxazole melts at 69-79°C. [\[4\]](#) |

Table 2: Computed Physicochemical Data

Property	Value	Source
XLogP3	0.7	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	0	[3]

| Polar Surface Area | 52.1 Å² | [3] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While comprehensive experimental spectra for 3-amino-4-bromoisoaxazole are not widely published, this section outlines the expected spectral characteristics and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

- ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the C5-H proton. The chemical shift would be influenced by the adjacent oxygen and the double bond. A second, broader signal corresponding to the two protons of the amino (-NH₂) group would also be present.
- ¹³C NMR: The carbon NMR spectrum would display three distinct signals for the three carbon atoms of the isoaxazole ring, with their chemical shifts determined by their electronic environment (i.e., attachment to nitrogen, oxygen, or bromine).
- Sample Preparation: Accurately weigh 5-10 mg of the solid 3-amino-4-bromoisoaxazole sample.

- **Dissolution:** Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution.
- **Transfer:** Carefully transfer the clear solution into a 5 mm NMR tube, avoiding any particulate matter.
- **Data Acquisition:** Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H and ¹³C nuclei. A typical experiment involves shimming the magnetic field for homogeneity, tuning the probe, setting the appropriate pulse sequence, and acquiring the free induction decay (FID).
- **Data Processing:** Perform a Fourier transform on the FID. The resulting spectrum should be phase-corrected and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For the related 3-amino-4-bromo-5-methylisoxazole, an experimental spectrum is available.[\[5\]](#)

- **Expected Absorption Bands:**
 - ~3400-3200 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine group.
 - ~1650-1600 cm⁻¹: C=N stretching of the isoxazole ring.
 - ~1600-1550 cm⁻¹: N-H scissoring (bending) vibration.
 - ~1450-1350 cm⁻¹: C-N stretching vibration.
 - ~700-500 cm⁻¹: C-Br stretching vibration.
- **Sample Preparation:** Grind a small amount (~1-2 mg) of 3-amino-4-bromoisoazole with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions and is a definitive tool for confirming molecular weight and elemental composition.

- Key Diagnostic Feature: The most telling feature in the mass spectrum of 3-amino-4-bromoisoazole would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in nearly equal abundance. This results in two molecular ion peaks, $[\text{M}]^+$ and $[\text{M}+2]^+$, of almost identical intensity, which is a clear signature for the presence of a single bromine atom.
- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Chromatography: Inject a small volume (e.g., 1-5 μL) of the solution into a liquid chromatography-mass spectrometry (LC-MS) system. Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.
- Ionization: Ionize the eluting compound using an appropriate source, such as electrospray ionization (ESI), in positive ion mode.
- Data Acquisition: Acquire the mass spectrum, scanning a mass range that includes the expected molecular weight (e.g., 100-300 m/z).
- Data Analysis: Identify the molecular ion peaks corresponding to $[\text{M}+\text{H}]^+$ for both bromine isotopes (~163.95 and ~165.95 m/z).

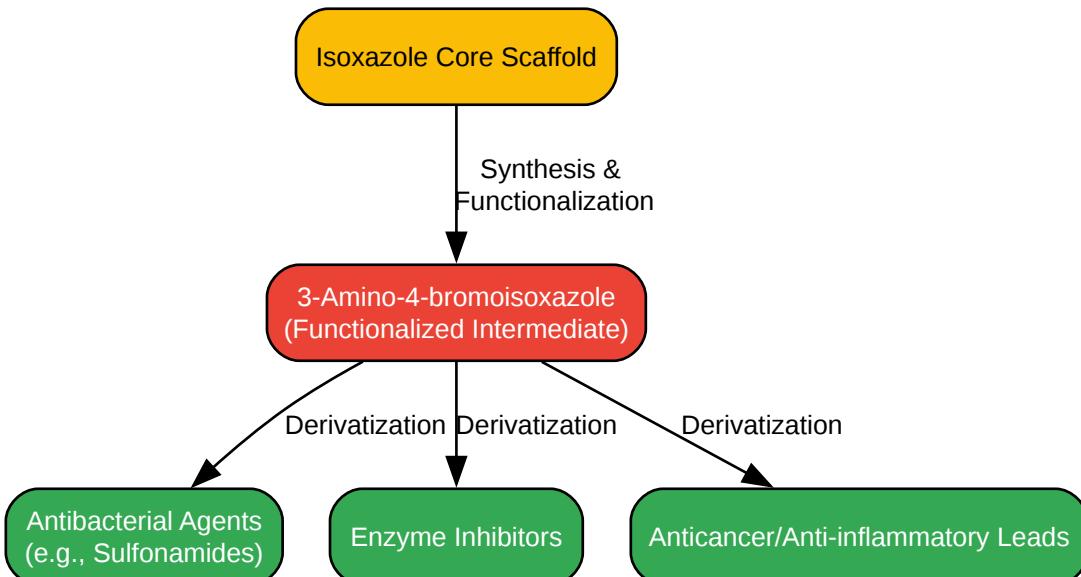
Synthesis and Chemical Reactivity

The synthesis of N-substituted 3-aminoisoxazoles can be challenging. Direct nucleophilic aromatic substitution (SNAr) on 3-haloisoxazoles often requires harsh conditions and has limited scope.[6] However, more effective and reliable methodologies have been developed.

A highly efficient, two-step procedure involves the use of 3-bromoisoazoline precursors.[6][7] This method circumvents the difficulties associated with the low reactivity of the aromatic 3-haloisoxazole.

- **Addition-Elimination:** A readily available 3-bromoisoazoline reacts with an amine in the presence of a base to afford a 3-aminoisoazoline intermediate.
- **Oxidation:** The 3-aminoisoazoline is then oxidized to the aromatic 3-aminoisoxazole in high yield, often using an iodine-mediated protocol.[6][7]

Caption: High-level workflow for the synthesis of 3-aminoisoxazoles.


The reactivity of 3-amino-4-bromoisoazole is dominated by its two functional groups. The amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides. The bromine atom is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents at the 4-position. This dual reactivity makes it a powerful intermediate for building molecular complexity.

Relevance in Drug Discovery and Development

The isoxazole core is a cornerstone of many therapeutic agents, and functionalized derivatives like 3-amino-4-bromoisoazole are critical for advancing drug discovery programs.[1]

- **Scaffold for Bioactive Molecules:** Its structure serves as a starting point for synthesizing compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8]
- **Antibacterial Agents:** The 3-aminoisoxazole moiety is a well-established pharmacophore in antibacterial drugs. It is a key component of sulfamethoxazole, a widely used sulfonamide antibiotic that inhibits bacterial folic acid synthesis. The ability to easily synthesize derivatives from 3-amino-4-bromoisoazole allows for the exploration of new antibacterial agents to combat antimicrobial resistance.[9]

- Enzyme Inhibition: Isoxazole derivatives are being actively investigated as inhibitors of various enzymes. For instance, they have been developed as inhibitors of bacterial serine acetyltransferase, an enzyme involved in L-cysteine biosynthesis, which is a promising target for novel antibacterial adjuvants.[9]

[Click to download full resolution via product page](#)

Caption: Role of 3-amino-4-bromoisoxazole in drug development logic.

Safety, Handling, and Storage

As a laboratory chemical, 3-amino-4-bromoisoxazole requires careful handling to minimize risk. The following guidelines are based on data for the closely related and structurally similar 3-amino-4-bromo-5-methylisoxazole.[10][11]

GHS Hazard Classification:

- H315: Causes skin irritation.[11]
- H319: Causes serious eye irritation.[11]
- H335: May cause respiratory irritation.[11]

Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[12]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
- Body Protection: Use a laboratory coat to prevent skin contact.
- Respiratory Protection: If handling fine powders outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

Handling and Storage

- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid generating dust.[12] Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated area.[13] Keep the container tightly sealed when not in use. Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]
- Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[13]
- Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[14]
- Ingestion: Do NOT induce vomiting. Wash out mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 3. 4-Bromoisoazol-3-amine | C3H3BrN2O | CID 79557804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. B20138.03 [thermofisher.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β -Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amino-4-bromo-5-methylisoxazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 3-AMINO-4-BROMO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-amino-4-bromoisoazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1380247#physical-and-chemical-properties-of-3-amino-4-bromoisoazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com